BRD4 BD1 Biochemical Inhibitory Potency by Cap Group
The benzo[cd]indol-2-one scaffold has been optimized to achieve BRD4_BD1 IC₅₀ values as low as 120 nM when bearing optimized sulfonamide cap groups [1]. In contrast, the simpler pyrrolidinylsulfonyl analog BRD4-IN-4 exhibits a substantially weaker BRD4 IC₅₀ of 6.83 µM . CAS 896287-76-6 incorporates a 3-(methylsulfonyl)benzamide cap—a chemotype that combines the hydrogen-bonding capacity of the amide linker with the electron-withdrawing and steric properties of the meta-methylsulfonyl group. While direct IC₅₀ data for CAS 896287-76-6 have not been disclosed in the public domain, its structural features place it within a potency corridor bracketed by the most potent sulfonamide analogs (~120 nM) and the less optimized pyrrolidinylsulfonyl derivative (6.83 µM). The meta-methylsulfonyl substitution is expected to enhance binding through hydrophobic packing with the WPF shelf (Trp81, Pro82, Phe83) of the BRD4_BD1 acetyl-lysine binding pocket, a key interaction hotspot identified in co-crystal structures [1][2].
| Evidence Dimension | BRD4_BD1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly available; predicted to fall between 120 nM and 6.83 µM based on cap group SAR |
| Comparator Or Baseline | Optimized benzo[cd]indol-2-one sulfonamide (IC₅₀ = 120 nM [1]); BRD4-IN-4 (pyrrolidinylsulfonyl analog, IC₅₀ = 6.83 µM ) |
| Quantified Difference | ~57-fold potency range across cap group variants; CAS 896287-76-6 occupies an intermediate chemical space |
| Conditions | AlphaScreen-based high-throughput screening assay against BRD4_BD1 protein; biochemical inhibition |
Why This Matters
This potency range informs procurement decisions: CAS 896287-76-6 is suitable as a starting scaffold for BRD4 inhibitor optimization, but researchers requiring validated sub-micromolar BRD4 inhibition should request vendor-provided IC₅₀ data or consider co-crystallization studies before committing to large-scale purchases.
- [1] Xue, X.; Zhang, Y.; Liu, Z.; Song, M.; Xing, Y.; Xiang, Q.; Wang, Z.; Tu, Z.; Zhou, Y.; Ding, K.; Xu, Y. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation. J. Med. Chem. 2016, 59, 1565–1579. View Source
- [2] PDB 5CTL: Crystal Structure of the first bromodomain of human BRD4 in complex with benzo[cd]indol-2(1H)-one ligand (EB9). RCSB Protein Data Bank. View Source
